molecular formula C16H14Cl2N2O2 B390010 N,N'-bis(2-chlorophenyl)butanediamide

N,N'-bis(2-chlorophenyl)butanediamide

Cat. No.: B390010
M. Wt: 337.2g/mol
InChI Key: HCCKVCSQGHSKQX-UHFFFAOYSA-N
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Description

N,N'-bis(2-chlorophenyl)butanediamide is a symmetric alkanediamide derivative characterized by two 2-chlorophenyl groups attached to the nitrogen atoms of a butanediamide backbone. Its physicochemical properties, such as lipophilicity and aqueous solubility, are influenced by the electron-withdrawing chlorine substituents and the length of the alkanediamide chain .

Properties

Molecular Formula

C16H14Cl2N2O2

Molecular Weight

337.2g/mol

IUPAC Name

N,N'-bis(2-chlorophenyl)butanediamide

InChI

InChI=1S/C16H14Cl2N2O2/c17-11-5-1-3-7-13(11)19-15(21)9-10-16(22)20-14-8-4-2-6-12(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22)

InChI Key

HCCKVCSQGHSKQX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • N,N'-bis(2-hydroxyphenyl)butanediamide (): Replacing chlorine with hydroxyl groups results in distinct hydrogen-bonding capabilities. The hydroxyl groups facilitate intermolecular interactions, leading to a monoclinic crystal structure (space group P21/c) with unit cell parameters a = 5.576 Å, b = 4.885 Å, and c = 25.397 Å . In contrast, the 2-chlorophenyl analogue likely exhibits weaker hydrogen bonding but enhanced lipophilicity due to chlorine’s hydrophobic nature.
  • N,N'-bis(3,4-dichlorophenyl)butanediamide (): Additional chlorination at the 3-position increases steric bulk and electron-withdrawing effects. This derivative demonstrates stronger inhibition of oxygen evolution rate (OER) in spinach chloroplasts compared to the 2-chlorophenyl variant, attributed to enhanced interaction with photosystem II .

Alkanediamide Chain Length Variations

  • Propanediamide Analogues: N,N'-bis(2-chlorophenyl)propanediamide (): Shortening the chain from four carbons (butanediamide) to three (propanediamide) alters molecular packing. The propanediamide derivative crystallizes with a planar amide geometry, while butanediamide’s longer chain may introduce conformational flexibility .

Antimycobacterial and Antialgal Activity

  • N,N'-bis(3,4-dichlorophenyl)butanediamide (): Exhibits potent inhibition of Mycobacterium tuberculosis (MIC values in the µg/mL range) due to its ability to chelate heavy metals critical for bacterial survival .
  • N,N'-diarylalkanediamides with Varying Chain Lengths ():
    • For R = 4-Cl, antialgal activity increases with chain length (m = 2–4), peaking at butanediamide (m = 4). Longer chains (hexanediamide, m = 6) show reduced activity due to solubility limitations .
    • Parabolic activity trends are observed for R = 4-CH₃ and 3,4-Cl₂, with optimal activity at m = 6 (octanediamide) .

Solubility and Physicochemical Properties

  • Lipophilicity vs. Solubility :
    • Chlorine substituents enhance lipophilicity but reduce aqueous solubility, limiting bioavailability. For example, N,N'-bis(2-chlorophenyl)butanediamide has lower solubility than its hydroxylated analogue .
    • Chain elongation exacerbates solubility issues; butanediamides generally exhibit better solubility than hexanediamides .

Data Table: Key Comparative Properties

Compound Substituents Chain Length (m) Biological Activity (Highlight) Solubility Trend Reference
This compound 2-Cl 4 Moderate antimycobacterial activity Low (hydrophobic Cl)
N,N'-bis(3,4-dichlorophenyl)butanediamide 3,4-Cl₂ 4 High OER inhibition (photosynthesis) Very low
N,N'-bis(2-hydroxyphenyl)butanediamide 2-OH 4 Not reported (structural focus) Moderate (H-bonding)
N,N'-bis(4-ethylphenyl)butanediamide 4-C₂H₅ 4 Unknown (lipophilic analog) Low
N,N'-bis(2-chlorophenyl)propanediamide 2-Cl 3 Structural studies only Low

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